(2R,3S)-2-Aminobutane-1,3-diol
(2R,3S)-2-Aminobutane-1,3-diol
Brand Name:
Vulcanchem
CAS No.:
108102-50-7
VCID:
VC0111100
InChI:
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
SMILES:
CC(C(CO)N)O
Molecular Formula:
C4H11NO2
Molecular Weight:
105.14 g/mol
(2R,3S)-2-Aminobutane-1,3-diol
CAS No.: 108102-50-7
Reference Standards
VCID: VC0111100
Molecular Formula: C4H11NO2
Molecular Weight: 105.14 g/mol
CAS No. | 108102-50-7 |
---|---|
Product Name | (2R,3S)-2-Aminobutane-1,3-diol |
Molecular Formula | C4H11NO2 |
Molecular Weight | 105.14 g/mol |
IUPAC Name | (2R,3S)-2-aminobutane-1,3-diol |
Standard InChI | InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |
Standard InChIKey | MUVQIIBPDFTEKM-IUYQGCFVSA-N |
Isomeric SMILES | C[C@@H]([C@@H](CO)N)O |
SMILES | CC(C(CO)N)O |
Canonical SMILES | CC(C(CO)N)O |
Synonyms | threoninol |
PubChem Compound | 6579452 |
Last Modified | Nov 11 2021 |
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